Methyl 4-(1-(3-fluorobenzyl)-6-oxo-1,6-dihydropyridazine-3-carboxamido)benzoate
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Overview
Description
Methyl 4-(1-(3-fluorobenzyl)-6-oxo-1,6-dihydropyridazine-3-carboxamido)benzoate is a complex organic compound that features a pyridazine ring, a fluorobenzyl group, and a benzoate ester
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-(1-(3-fluorobenzyl)-6-oxo-1,6-dihydropyridazine-3-carboxamido)benzoate typically involves multi-step organic reactions. One common method includes the initial formation of the pyridazine ring followed by the introduction of the fluorobenzyl group and the benzoate ester. Key steps may involve:
Cyclization: Formation of the pyridazine ring through cyclization reactions.
Substitution: Introduction of the fluorobenzyl group via nucleophilic substitution reactions.
Esterification: Formation of the benzoate ester through esterification reactions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions (temperature, pressure), and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Methyl 4-(1-(3-fluorobenzyl)-6-oxo-1,6-dihydropyridazine-3-carboxamido)benzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be used to modify the functional groups within the molecule.
Substitution: Electrophilic or nucleophilic substitution reactions can occur, particularly at the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Reagents such as halogens for electrophilic substitution or nucleophiles like amines for nucleophilic substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.
Scientific Research Applications
Methyl 4-(1-(3-fluorobenzyl)-6-oxo-1,6-dihydropyridazine-3-carboxamido)benzoate has several scientific research applications:
Medicinal Chemistry: Potential use as a pharmacophore in drug design due to its unique structural features.
Biology: May serve as a probe in biochemical assays to study enzyme interactions or receptor binding.
Materials Science: Could be used in the development of novel materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of Methyl 4-(1-(3-fluorobenzyl)-6-oxo-1,6-dihydropyridazine-3-carboxamido)benzoate involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to specific sites, potentially inhibiting or activating biological pathways. The exact pathways and targets would depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Methyl 4-(1-benzyl)-6-oxo-1,6-dihydropyridazine-3-carboxamido)benzoate: Similar structure but lacks the fluorine atom.
Methyl 4-(1-(3-chlorobenzyl)-6-oxo-1,6-dihydropyridazine-3-carboxamido)benzoate: Contains a chlorine atom instead of fluorine.
Uniqueness
The presence of the fluorine atom in Methyl 4-(1-(3-fluorobenzyl)-6-oxo-1,6-dihydropyridazine-3-carboxamido)benzoate can significantly alter its chemical properties, such as its reactivity and binding affinity. This makes it unique compared to its analogs and potentially more effective in certain applications.
Biological Activity
Methyl 4-(1-(3-fluorobenzyl)-6-oxo-1,6-dihydropyridazine-3-carboxamido)benzoate is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article provides a detailed overview of its biological activity, synthesis, and relevant studies.
Chemical Structure and Properties
- IUPAC Name : this compound
- Molecular Formula : C19H18FN3O4
- Molecular Weight : 373.36 g/mol
- CAS Number : 929000-81-7
The biological activity of this compound can be attributed to its interaction with specific biological targets. It is believed to inhibit certain enzymes or receptors involved in various biochemical pathways. For instance, compounds with similar structures have shown activity against bacterial infections by disrupting protein synthesis and nucleic acid production pathways .
Antimicrobial Activity
Recent studies have demonstrated that derivatives of pyridazine compounds exhibit significant antimicrobial properties. The compound under discussion has been evaluated for its efficacy against various strains of bacteria and fungi:
- Gram-positive bacteria : Exhibited bactericidal activity against Staphylococcus aureus and Enterococcus faecalis.
- Gram-negative bacteria : Showed moderate activity against Escherichia coli.
- Fungal strains : The compound has been tested against Candida species, displaying antifungal activity comparable to established antifungal agents like fluconazole .
Case Studies and Research Findings
Several research studies have focused on the biological effects of this compound:
- Study on Antimicrobial Efficacy :
- Biofilm Inhibition :
- Cytotoxicity Assessment :
Data Table of Biological Activities
Activity Type | Target Organism | MIC (μg/mL) | BIC (μg/mL) |
---|---|---|---|
Antibacterial | Staphylococcus aureus | 15.625–62.5 | 62.216 |
Antifungal | Candida albicans | Not specified | Not specified |
Cytotoxicity | Mammalian cells | Low toxicity | N/A |
Properties
IUPAC Name |
methyl 4-[[1-[(3-fluorophenyl)methyl]-6-oxopyridazine-3-carbonyl]amino]benzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16FN3O4/c1-28-20(27)14-5-7-16(8-6-14)22-19(26)17-9-10-18(25)24(23-17)12-13-3-2-4-15(21)11-13/h2-11H,12H2,1H3,(H,22,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QUHLCYLFWKCMEH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)NC(=O)C2=NN(C(=O)C=C2)CC3=CC(=CC=C3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16FN3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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